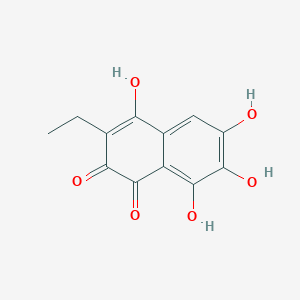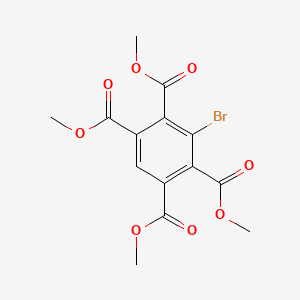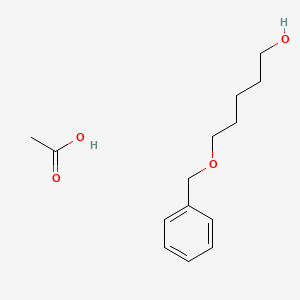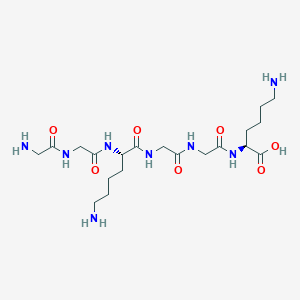
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indole structure, with a trifluoromethyl group attached to the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling of Pyrazole and Indole Rings: The pyrazole and indole rings can be coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the indole ring, potentially leading to the formation of dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Dihydroindole derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study biological processes and as a ligand in biochemical assays.
作用機序
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole depends on its specific application:
Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways involved in disease processes.
Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are key to its function.
類似化合物との比較
Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-chloro-2H-indole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole imparts unique properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects, which can enhance its biological activity and electronic properties compared to similar compounds.
特性
CAS番号 |
827317-42-0 |
|---|---|
分子式 |
C12H8F3N3 |
分子量 |
251.21 g/mol |
IUPAC名 |
2-(1H-pyrazol-5-yl)-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)8-2-1-7-5-11(17-10(7)6-8)9-3-4-16-18-9/h1-6,17H,(H,16,18) |
InChIキー |
RLIGURBBHXDUME-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)

![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)

